molecular formula C20H18N4O4S B2895957 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide CAS No. 946317-65-3

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2895957
CAS No.: 946317-65-3
M. Wt: 410.45
InChI Key: NKAVIQSZQOYODI-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold . For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported their cytotoxicity activity on three human tumor cell lines .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been shown to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

Target of Action

It’s known that benzothiazole derivatives, which this compound is a part of, have been found to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in various biological processes, including DNA replication, protein synthesis, and metabolic pathways.

Mode of Action

Thiazole derivatives, which this compound is a part of, are known to interact with their targets and cause changes in their function . For example, they can inhibit enzyme activity, leading to disruption of the biochemical pathways that the enzymes are involved in .

Biochemical Pathways

The compound, being a benzothiazole derivative, is likely to affect multiple biochemical pathways due to its potential to inhibit various enzymes . The inhibition of these enzymes can disrupt the normal functioning of these pathways, leading to various downstream effects. For instance, the inhibition of dihydroorotase can disrupt pyrimidine synthesis, while the inhibition of DNA gyrase can interfere with DNA replication .

Pharmacokinetics

Thiazole, a component of this compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could potentially influence the bioavailability of the compound.

Result of Action

Benzothiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent disruption of various biochemical pathways .

Future Directions

Thiazole derivatives continue to be an active area of research due to their diverse biological activities. Future work may focus on designing and synthesizing new thiazole derivatives with improved potency and selectivity for their biological targets .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-12-9-16(28-23-12)19(25)24(11-13-5-4-8-21-10-13)20-22-17-14(26-2)6-7-15(27-3)18(17)29-20/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAVIQSZQOYODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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